

Technical Support Center: High-Precision Nickel-60 Analysis in Geological Samples

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Compound of Interest

Compound Name: Nickel-60

Cat. No.: B576911

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-precision isotopic analysis of **Nickel-60** (^{60}Ni) in geological samples using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of error and imprecision in ^{60}Ni measurements?

A1: The primary challenges in achieving high-precision ^{60}Ni data are twofold: (1) isobaric and polyatomic interferences from other elements and molecules in the sample matrix, and (2) instrumental mass bias that occurs during analysis. A robust chemical purification process to isolate nickel and the use of a double-spike technique to correct for mass fractionation are critical to mitigate these issues.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q2: Why is a chemical separation step necessary before isotopic analysis?

A2: Geological samples contain a complex matrix of elements that can interfere with ^{60}Ni measurements. A chemical separation, typically a two-step chromatographic procedure, is essential to purify nickel and remove interfering matrix elements like iron (Fe), calcium (Ca), magnesium (Mg), and zinc (Zn).[\[2\]](#)[\[4\]](#) This purification minimizes both isobaric interferences (e.g., from Fe) and polyatomic interferences (e.g., $^{40}\text{Ca}^{18}\text{O}^+$) that can overlap with nickel isotopes.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Q3: What is a double-spike, and why is it used for nickel isotope analysis?

A3: A double-spike is an artificially enriched mixture of two rare nickel isotopes, such as ^{61}Ni and ^{62}Ni .^[4] It is added to the sample before chemical purification. By measuring the known isotopic ratio of the spike against the sample's isotopes, it is possible to precisely correct for any isotopic fractionation (mass bias) that occurs during the chemical separation and the MC-ICP-MS analysis.^{[1][7]} This correction is crucial for obtaining accurate and precise $\delta^{60}\text{Ni}$ values.

Q4: Which geological reference materials should I use to validate my ^{60}Ni measurements?

A4: Analyzing certified geological reference materials is vital for ensuring the accuracy and reproducibility of your data and for inter-laboratory comparison. Several well-characterized materials are available. The measured $\delta^{60}\text{Ni}$ values of various geological reference materials should be consistent with published values within the analytical error.^[4] Commonly used reference materials include BCR-2, BHVO-2, BIR-1, and GSP-2 from the USGS, among others.^{[3][4][8][9]}

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of ^{60}Ni in geological samples.

Issue 1: Inaccurate $\delta^{60}\text{Ni}$ values or poor reproducibility.

This is often the most critical issue and can stem from several sources. The following logical diagram outlines a troubleshooting workflow.

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Caption: Troubleshooting workflow for inaccurate $\delta^{60}\text{Ni}$ measurements.

Issue 2: Suspected isobaric or polyatomic interferences.

Question: My data shows unexpected variations, possibly due to interferences. How can I check for and mitigate this?

Answer: Interferences are a major source of inaccuracy. Isobaric interferences involve isotopes of different elements having the same mass (e.g., ^{58}Fe on ^{58}Ni), while polyatomic interferences are molecular ions that overlap with the target isotope's mass (e.g., $^{40}\text{Ca}^{16}\text{O}^1\text{H}^+$ on ^{57}Fe , which is monitored to correct for ^{58}Fe).^{[4][6]}

- Monitor Key Masses: During your MC-ICP-MS analysis, always monitor masses corresponding to potential interferences. For nickel analysis, this includes monitoring ^{57}Fe to correct for the direct isobaric interference of ^{58}Fe on ^{58}Ni .^[4]
- Assess Matrix Element Ratios: The efficiency of your chemical separation can be assessed by measuring the residual matrix elements in your purified nickel solution. Doping experiments have established tolerance limits for common matrix elements. If your purified samples exceed these ratios, your separation protocol may need optimization.^{[4][5]}

Interfering Element	Ratio to Nickel ([Element]/[Ni])	Effect on $\delta^{60}\text{Ni}$ Measurement	Citation
Sodium (Na)	< 2	Negligible	[4]
Aluminum (Al)	< 2	Negligible	[4]
Manganese (Mn)	< 1	Negligible	[4]
Iron (Fe)	< 1	Correctable	[4][5]
Magnesium (Mg)	< 5	Negligible	[4]
Calcium (Ca)	< 5	Negligible	[4]
Zinc (Zn)	< 5	Negligible	[4]

- Utilize Instrumental Resolution: Some MC-ICP-MS instruments can operate in a medium-resolution mode, which can distinguish some polyatomic interferences from the nickel isotopes of interest.^{[4][5]}

- On-Peak-Zero Measurement: Employing an "on-peak-zero" method, where the baseline is measured at the same mass as the analyte, can help to correct for some background interferences.[4]

Issue 3: Low nickel recovery after column chemistry.

Question: I am experiencing low yields (<96%) from my anion exchange chromatography. What could be the cause?

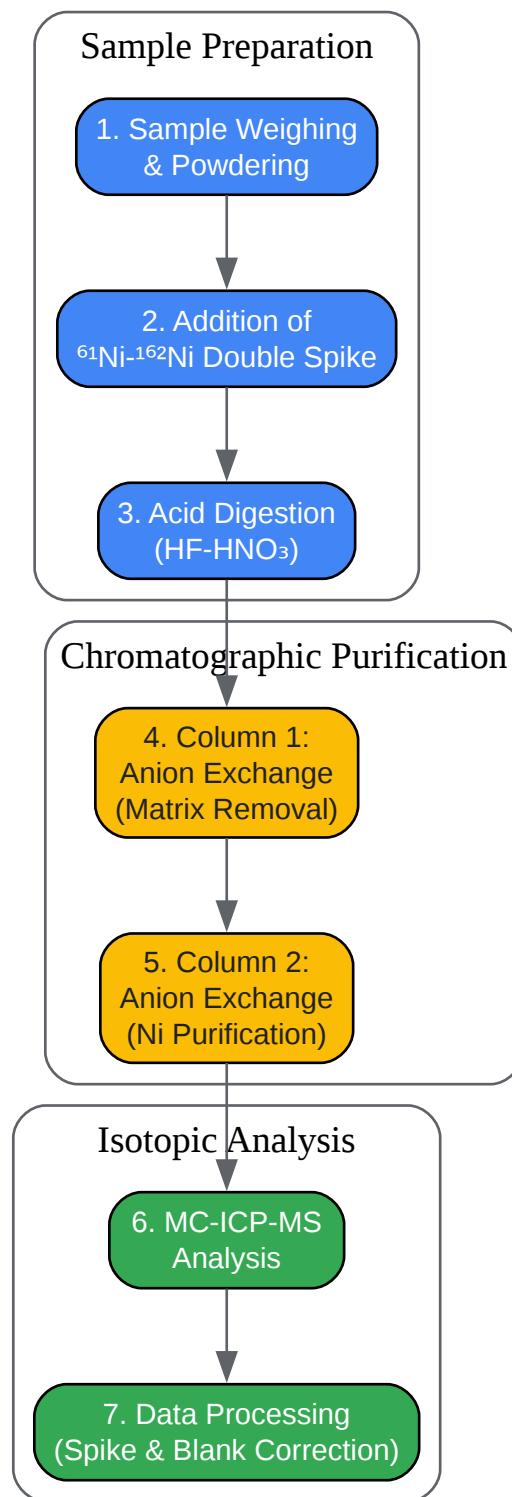
Answer: Quantitative recovery of nickel is crucial to avoid introducing artificial isotopic fractionation. Low yields often point to issues with the column chemistry protocol.

- Resin Conditioning: Ensure the anion exchange resin (e.g., AG1-X8) is properly cleaned and conditioned according to the established protocol.[2]
- Sample Loading pH: The pH of the sample solution before loading onto the column is critical. For some protocols, the pH must be adjusted to 8-9 to ensure proper nickel retention.[1]
- Eluent Volumes and Molarity: Verify the molarity and volumes of the acids and other solutions used for eluting the matrix and then the nickel. Incomplete matrix elution can lead to co-elution with nickel, while insufficient volume for the nickel elution step will result in low recovery.
- Flow Rate: An excessively high flow rate through the column can prevent complete binding of nickel to the resin, leading to loss in the matrix fraction.

Experimental Protocols

High-Precision Nickel Isotope Measurement Workflow

The following diagram illustrates a typical workflow for the high-precision analysis of nickel isotopes in geological samples.



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Caption: Standard workflow for high-precision Ni isotope analysis.

Detailed Methodology: Two-Step Anion Exchange Chromatography

This protocol is a generalized example based on published methods for isolating nickel from silicate rock matrices.[1][2][4]

- Sample Dissolution:
 - Accurately weigh ~50-100 mg of powdered geological sample into a Savillex® PFA vial.
 - Add a calibrated amount of ^{61}Ni - ^{62}Ni double spike.
 - Add a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO_3).
 - Seal the vial and place it on a hotplate at ~120°C for 48-72 hours until complete dissolution is achieved.
 - Evaporate the solution to dryness, then treat with concentrated HNO_3 or HCl multiple times to break down fluorides.
 - The final residue is dissolved in a specific acid molarity (e.g., 10M HCl with acetic acid, or 0.24 M HCl adjusted to pH 8-9) for loading onto the first column.[1][8]
- Column 1: Matrix Removal:
 - Prepare a column with a suitable volume of anion exchange resin (e.g., Bio-Rad AG1-X8, 200-400 mesh).
 - Condition the resin with the appropriate acid solution.
 - Load the dissolved sample onto the column.
 - Elute the bulk of the matrix elements using a specific acid mixture (e.g., a mixture of ammonium citrate and ammonia, or HCl-acetic acid).[1][2]
 - Collect the fraction containing nickel.
- Column 2: Nickel Purification:

- The nickel-bearing fraction from the first column is evaporated and reconstituted in the appropriate acid for the second column.
- Load the sample onto a second, smaller anion exchange column.
- Wash the column with a specific acid to remove any remaining matrix elements.
- Elute the purified nickel using a different molarity acid (e.g., 3 M HNO₃).[\[1\]](#)
- Evaporate the collected nickel fraction and reconstitute in dilute HNO₃ (e.g., 2%) for MC-ICP-MS analysis.

MC-ICP-MS Instrument Parameters

Typical instrument settings for nickel isotope analysis on a multi-collector ICP-MS. Parameters may vary between instruments.

Parameter	Typical Setting	Citation
Resolution Mode	Low (or Medium for interference removal)	[9]
Sample Uptake Rate	~100 $\mu\text{l min}^{-1}$	[9]
Monitored Masses	⁵⁷ Fe, ⁵⁸ Ni, ⁶⁰ Ni, ⁶¹ Ni, ⁶² Ni	[4] [9]
Integration Time	4-10 seconds per cycle	[9]
Cycles per Block	10	[9]
Blocks per Analysis	3	[9]

This technical support guide provides a foundational resource for troubleshooting and improving the precision of **Nickel-60** measurements. For more detailed protocols and specific applications, consulting the primary scientific literature is recommended.

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